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Compound of Interest

Compound Name:
4-(2-Chloro-5-

methylphenyl)morpholine

Cat. No.: B13867780 Get Quote

Technical Monograph: 4-(2-Chloro-5-
methylphenyl)morpholine
Pharmacophore Analysis, Synthetic Pathways, and
Translational Potential
Executive Summary & Chemical Identity
4-(2-Chloro-5-methylphenyl)morpholine is a functionalized N-aryl morpholine scaffold.

Unlike its C-aryl counterparts (e.g., phenmetrazine) which are primarily monoamine releasers,

the N-aryl connectivity of this compound shifts its pharmacological profile toward Sigma-1

receptor (σ1R) modulation and kinase inhibition.

This guide analyzes the compound as a high-value "Hit-to-Lead" candidate for neuroprotection

and neuroinflammation research. The presence of the ortho-chloro substituent provides critical

metabolic stability and conformational locking, while the meta-methyl group offers a vector for

hydrophobic interaction within target binding pockets.
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Property
Value
(Predicted/Experimental)

Significance

IUPAC Name
4-(2-Chloro-5-

methylphenyl)morpholine
Unambiguous identification

Molecular Formula C₁₁H₁₄ClNO Standard organic framework

Molecular Weight 211.69 g/mol
Fragment-like; high ligand

efficiency potential

cLogP ~2.8 - 3.1
Ideal CNS penetration (Blood-

Brain Barrier permeable)

H-Bond Acceptors 2 (N, O)
Critical for Hinge Binding or

Salt Bridging

H-Bond Donors 0
Improves membrane

permeability

Rotatable Bonds 1 (N-Aryl bond)
Restricted rotation due to o-Cl

steric clash

Pharmacological Profiling & Mechanism of Action
2.1 Primary Target: Sigma-1 Receptor (σ1R) Modulation
The N-aryl morpholine moiety is a privileged pharmacophore for σ1R ligands. The σ1R is an

endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, ER stress

response, and neuroplasticity.

Pharmacophore Alignment: The basic nitrogen of the morpholine ring (protonated at

physiological pH) forms a salt bridge with Asp126 in the σ1R binding pocket.

Hydrophobic Pocket: The 2-chloro-5-methylphenyl ring occupies the primary hydrophobic

pocket. The ortho-chlorine atom induces a twist in the N-Aryl bond (dihedral angle >40°),

forcing the morpholine ring out of coplanarity with the benzene ring. This "twisted"

conformation often enhances selectivity for σ1 over σ2 subtypes.

2.2 Mechanism of Action: ER Stress Chaperoning
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Upon binding, 4-(2-Chloro-5-methylphenyl)morpholine is hypothesized to act as an

antagonist or agonist (depending on specific assay conditions) that modulates the association

of σ1R with BiP (Binding immunoglobulin protein).
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Figure 1: Proposed mechanism of action via Sigma-1 Receptor modulation and ER stress

pathway.

2.3 Secondary Potential: Kinase Inhibition
The morpholine oxygen can act as a hydrogen bond acceptor for the "hinge region" of ATP-

binding sites in kinases. The 2-Cl, 5-Me substitution pattern suggests potential specificity for

kinases with restricted gatekeeper residues.

Synthetic Methodology: Buchwald-Hartwig Amination
Traditional nucleophilic aromatic substitution (SNAr) is inefficient for this substrate because the

benzene ring lacks strong electron-withdrawing groups (like -NO₂ or -CN) to activate the ortho-

position.

Recommended Protocol: Palladium-catalyzed Buchwald-Hartwig cross-coupling. This method

tolerates the steric hindrance of the ortho-chlorine and ensures high yields.

3.1 Reaction Scheme
Reagents:

Substrate: 2-Bromo-1-chloro-4-methylbenzene (The bromine is more reactive than chlorine,

allowing selective coupling at the 2-position relative to the methyl, or 1-position relative to the

chloro depending on numbering preference. Correction: To get 4-(2-chloro-5-methylphenyl),

we start with 1-Bromo-2-chloro-5-methylbenzene or 2-chloro-5-methylphenyl triflate).

Amine: Morpholine (1.2 equivalents).[1]
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Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.

Ligand: BINAP or XPhos (Crucial for sterically hindered aryl halides).

Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

1-Bromo-2-chloro-5-methylbenzene

Pd(OAc)2 / XPhos
NaOtBu, Toluene, 100°C

Morpholine

Pd(0)/Pd(II) Catalytic Cycle
(Oxidative Addition -> Amination -> Reductive Elimination)

Initiates

4-(2-Chloro-5-methylphenyl)morpholine

Yields >85%

Click to download full resolution via product page

Figure 2: Optimized Buchwald-Hartwig cross-coupling strategy for sterically hindered aryl

morpholines.

3.2 Step-by-Step Synthetic Protocol
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir

bar and reflux condenser. Purge with Argon.

Charging: Add 1-bromo-2-chloro-5-methylbenzene (1.0 eq), Morpholine (1.2 eq), and

NaOtBu (1.4 eq).
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Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) inside a glovebox or under a

strong counter-flow of Argon.

Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium

residues. Wash the pad with EtOAc.

Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography

(Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Experimental Validation Protocols
To validate the biological activity of the synthesized compound, the following assays are

required.

4.1 Sigma-1 Receptor Radioligand Binding Assay
This assay determines the affinity (

) of the compound for σ1R using guinea pig brain membranes or transfected HEK293 cells.

Radioligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).

Non-specific Binding: Defined using 10 µM Haloperidol.

Protocol:

Preparation: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4).

Incubation: Incubate membrane prep (200 µg protein) with 2 nM [³H]-(+)-Pentazocine and

increasing concentrations of 4-(2-Chloro-5-methylphenyl)morpholine (

to

M).

Time: Incubate for 120 min at 37°C.
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Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5%

polyethyleneimine).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

4.2 Microsomal Metabolic Stability
The 5-methyl group is a potential "soft spot" for metabolic oxidation (CYP450 mediated

benzylic hydroxylation).

System: Pooled Human Liver Microsomes (HLM).

Protocol:

Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system.

Sample at t = 0, 5, 15, 30, 60 min.

Quench with ice-cold Acetonitrile (containing internal standard).

Analyze via LC-MS/MS to determine intrinsic clearance (

) and half-life (

).

Expectation: The 2-Cl group blocks ortho-hydroxylation, but the 5-Me group may be

oxidized to the alcohol/carboxylic acid.

Safety & Toxicology Profile
Structural Alerts:

Aniline Derivative: Although the nitrogen is tertiary (morpholine), metabolic N-dealkylation

could release a substituted aniline. Substituted anilines can carry risks of
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methemoglobinemia, though less likely with this specific substitution pattern compared to

simple anilines.

hERG Channel Inhibition: Many lipophilic amines block the hERG potassium channel,

leading to QT prolongation. This must be tested early (Patch-clamp assay).

Handling:

Treat as a potential irritant (Skin/Eye).

Use standard PPE (Gloves, Goggles, Fume Hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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